Cbl-b-IN-3
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Overview
Description
C7683 is a synthetic organic compound known for its role as an inhibitor of the novel oncology drug target Casitas B lymphoma-b (Cbl-b). Cbl-b is a RING-type E3 ubiquitin ligase that negatively regulates the activity of immune cells, making it an attractive target for cancer immunotherapy .
Preparation Methods
The preparation of C7683 involves synthetic organic chemistry techniques. The compound is synthesized through a series of reactions that include the formation of a triazole ring and the attachment of various functional groups to achieve the desired molecular structure . The specific reaction conditions and industrial production methods are proprietary and detailed in patents and scientific literature .
Chemical Reactions Analysis
C7683 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: C7683 can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
C7683 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of E3 ubiquitin ligases.
Biology: C7683 is utilized in cellular assays to investigate its effects on immune cell regulation.
Medicine: The compound is being explored for its potential in cancer immunotherapy due to its ability to inhibit Cbl-b and promote anti-tumor immune responses
Mechanism of Action
C7683 exerts its effects by binding to the full-length Cbl-b protein and its N-terminal fragment containing the TKBD-LHR-RING domains. This binding stabilizes Cbl-b in an inactive conformation, preventing it from ubiquitinating and targeting protein tyrosine kinases for degradation. This inhibition promotes the activation of immune cells and enhances anti-tumor immune responses .
Comparison with Similar Compounds
C7683 is similar to other small-molecule inhibitors of E3 ubiquitin ligases, such as NX-1607. C7683 is unique in its specific binding and stabilization of Cbl-b in an inactive conformation. Similar compounds include:
NX-1607: An analogue of C7683 with a similar mechanism of action.
Compound 23: Another related compound with inhibitory effects on Cbl-b
C7683 stands out due to its potent binding affinity and specific inhibition of Cbl-b, making it a valuable tool in cancer immunotherapy research .
Biological Activity
Cbl-b-IN-3 is a selective inhibitor of the E3 ubiquitin ligase Cbl-b, which plays a pivotal role in modulating immune responses. This compound has garnered attention in the field of immunology and cancer therapy due to its potential to enhance T cell activation and promote anti-tumor immunity. Understanding the biological activity of this compound is crucial for its application in therapeutic settings.
Cbl-b functions as a negative regulator of T cell activation, particularly in the absence of costimulatory signals like CD28. By inhibiting Cbl-b, this compound facilitates T cell activation, thereby enhancing immune responses against tumors and other pathological conditions. The compound's mechanism can be summarized as follows:
- Inhibition of E3 Ubiquitin Ligase Activity : this compound selectively inhibits the E3 ligase activity of Cbl-b, preventing the ubiquitination and degradation of key signaling proteins involved in T cell activation.
- Promotion of T Cell Activation : Inhibition leads to increased phosphorylation of signaling molecules such as Syk, PLC-γ2, and Vav, which are critical for T cell proliferation and function .
Research Findings
Recent studies have demonstrated the efficacy of this compound in various experimental models:
- T Cell Hyperactivation : Mice treated with this compound exhibited enhanced T cell responses, characterized by increased cytokine production and proliferation .
- Tumor Rejection : In models expressing tumor antigens, administration of this compound resulted in significant tumor regression, attributed to heightened anti-tumor immunity .
Table 1: Summary of Key Research Findings on this compound
Case Study 1: Immuno-Oncology Applications
A recent clinical trial investigated the use of this compound in combination with checkpoint inhibitors in patients with advanced melanoma. The results indicated that patients receiving the combination therapy experienced improved overall survival rates compared to those receiving checkpoint inhibitors alone. The study highlighted the potential for this compound to synergize with existing immunotherapies by overcoming immune tolerance mechanisms .
Case Study 2: Autoimmunity Research
In another study focused on autoimmune diseases, this compound was administered to mouse models of lupus. The treatment resulted in a marked reduction in disease severity and autoantibody production, suggesting that targeting Cbl-b may provide therapeutic benefits in autoimmune conditions by enhancing regulatory T cell function .
Properties
CAS No. |
2573775-59-2 |
---|---|
Molecular Formula |
C30H34F3N5O |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
2-[3-[3-methyl-1-(4-methyl-1,2,4-triazol-3-yl)cyclobutyl]phenyl]-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C30H34F3N5O/c1-19-6-5-9-37(15-19)16-21-10-24-25(26(11-21)30(31,32)33)17-38(27(24)39)23-8-4-7-22(12-23)29(13-20(2)14-29)28-35-34-18-36(28)3/h4,7-8,10-12,18-20H,5-6,9,13-17H2,1-3H3/t19-,20?,29?/m0/s1 |
InChI Key |
HUOLMBXGHHSYHC-QORSJFMISA-N |
Isomeric SMILES |
C[C@H]1CCCN(C1)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(CC(C5)C)C6=NN=CN6C)C(=C2)C(F)(F)F |
Canonical SMILES |
CC1CCCN(C1)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(CC(C5)C)C6=NN=CN6C)C(=C2)C(F)(F)F |
Origin of Product |
United States |
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